Cas no 132089-81-7 (6-S-(4-Chlorophenyl)-6-thio-inosine)

6-S-(4-Chlorophenyl)-6-thio-inosine is a modified nucleoside derivative in which the 6-thio group is substituted with a 4-chlorophenyl moiety. This structural modification enhances its potential as a biochemical tool for studying nucleoside metabolism and enzyme interactions. The compound exhibits improved stability and binding affinity compared to unmodified inosine, making it valuable for research in nucleotide analog synthesis and purine metabolism studies. Its unique substitution pattern allows for selective inhibition or modulation of enzymatic pathways, particularly those involving purine nucleoside phosphorylase (PNP) or related enzymes. The presence of the 4-chlorophenyl group further contributes to its utility in probing steric and electronic effects in nucleoside-protein interactions.
6-S-(4-Chlorophenyl)-6-thio-inosine structure
132089-81-7 structure
Product Name:6-S-(4-Chlorophenyl)-6-thio-inosine
CAS No:132089-81-7
MF:C16H15ClN4O4S
MW:394.832700967789
CID:1062909
PubChem ID:14803421
Update Time:2025-08-04

6-S-(4-Chlorophenyl)-6-thio-inosine Chemical and Physical Properties

Names and Identifiers

    • 6-S-(4-Chlorophenyl)-6-thio-inosine
    • 6-(4-chlorophenylthio)-9-β-D-ribofuranosyl-9H-purine
    • (2R,3R,4S,5R)-2-{6-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol
    • (2R,3R,4S,5R)-2-(6-((4-Chlorophenyl)thio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
    • (2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
    • DB-307201
    • 132089-81-7
    • Inchi: 1S/C16H15ClN4O4S/c17-8-1-3-9(4-2-8)26-15-11-14(18-6-19-15)21(7-20-11)16-13(24)12(23)10(5-22)25-16/h1-4,6-7,10,12-13,16,22-24H,5H2/t10-,12-,13-,16-/m1/s1
    • InChI Key: DEXFHLHTSMRDHE-XNIJJKJLSA-N
    • SMILES: ClC1C=CC(=CC=1)SC1C2=C(N=CN=1)N(C=N2)[C@H]1[C@@H]([C@@H]([C@@H](CO)O1)O)O

Computed Properties

  • Exact Mass: 394.05000
  • Monoisotopic Mass: 394.0502538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 139Ų

Experimental Properties

  • PSA: 138.82000
  • LogP: 1.24240

6-S-(4-Chlorophenyl)-6-thio-inosine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C379350-25mg
6-S-(4-Chlorophenyl)-6-thio-inosine
132089-81-7
25mg
$201.00 2023-05-18
TRC
C379350-100mg
6-S-(4-Chlorophenyl)-6-thio-inosine
132089-81-7
100mg
$597.00 2023-05-18
TRC
C379350-250mg
6-S-(4-Chlorophenyl)-6-thio-inosine
132089-81-7
250mg
$1194.00 2023-05-18

Additional information on 6-S-(4-Chlorophenyl)-6-thio-inosine

Introduction to 6-S-(4-Chlorophenyl)-6-thio-inosine (CAS No. 132089-81-7) and Its Emerging Applications in Chemical Biology and Medicine

6-S-(4-Chlorophenyl)-6-thio-inosine, identified by the chemical abstracts service number CAS No. 132089-81-7, is a structurally unique nucleoside derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound represents a synthetic modification of inosine, where the hydroxyl group at the 6-position is replaced by a sulfur atom, and the 4-position of the attached phenyl ring is chlorinated. Such structural modifications have been strategically designed to enhance binding affinity, metabolic stability, and biological activity, making it a promising candidate for therapeutic intervention.

The nucleoside scaffold of 6-S-(4-Chlorophenyl)-6-thio-inosine is inherently relevant to cellular processes due to its resemblance to natural nucleosides like adenosine and guanosine. However, the introduction of a sulfur atom at the 6-position and a chlorophenyl group introduces novel pharmacophoric features that distinguish it from its natural counterparts. This alteration not only imparts distinct chemical properties but also influences its interactions with biological targets, particularly enzymes and receptors involved in nucleotide metabolism and signaling pathways.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 6-S-(4-Chlorophenyl)-6-thio-inosine and its biological targets. Studies suggest that the chlorinated phenyl ring enhances binding affinity to certain enzymes by introducing hydrophobic interactions and π-stacking effects, while the sulfur atom at the 6-position modulates electronic properties, potentially influencing receptor binding kinetics. These insights have guided the optimization of synthetic routes to improve yield and purity while maintaining or enhancing biological activity.

In the realm of chemical biology, 6-S-(4-Chlorophenyl)-6-thio-inosine has been explored as a tool compound to investigate nucleotide metabolism and signaling pathways. Its structural similarity to natural nucleosides allows it to mimic or interfere with endogenous pathways, providing valuable insights into disease mechanisms. For instance, research has demonstrated its potential in modulating adenosine receptor activity, which is implicated in various physiological processes, including neurotransmission, immune responses, and cardiovascular regulation. The chlorophenyl moiety further fine-tunes its pharmacological profile, making it a versatile scaffold for designing selective ligands.

The medicinal chemistry community has leveraged 6-S-(4-Chlorophenyl)-6-thio-inosine as a starting point for developing novel therapeutic agents. Its unique structural features make it an attractive candidate for addressing unmet medical needs in areas such as cancer therapy, neurodegenerative diseases, and inflammatory disorders. Preclinical studies have highlighted its potential in inhibiting specific enzymes involved in tumor proliferation and angiogenesis. Additionally, its ability to cross the blood-brain barrier has opened avenues for exploring its applications in central nervous system disorders.

One of the most compelling aspects of 6-S-(4-Chlorophenyl)-6-thio-inosine is its synthetic accessibility. Advances in synthetic methodologies have enabled efficient production of this compound on both laboratory and industrial scales. The development of streamlined synthetic routes not only reduces production costs but also allows for rapid modification of its structure to tailor biological activity. This flexibility has spurred interest among pharmaceutical companies looking to develop next-generation therapeutics based on nucleoside derivatives.

The growing body of research on 6-S-(4-Chlorophenyl)-6-thio-inosine underscores its significance as a pharmacological chaperone and modulator of cellular processes. By understanding its mechanisms of action and optimizing its chemical properties, scientists are paving the way for innovative treatments targeting complex diseases. As research progresses, this compound is expected to play an increasingly pivotal role in drug discovery and development, offering new hope for patients suffering from challenging medical conditions.

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